Succinamic acid

Catalog No.
S562435
CAS No.
638-32-4
M.F
C4H7NO3
M. Wt
117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinamic acid

CAS Number

638-32-4

Product Name

Succinamic acid

IUPAC Name

4-amino-4-oxobutanoic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

InChI

InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)

InChI Key

JDVPQXZIJDEHAN-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)N

Canonical SMILES

C(CC(=O)O)C(=O)N

Succinic acid, a dicarboxylic acid, plays a vital role in cellular metabolism as an intermediate in the Krebs cycle (also known as the citric acid cycle) . Beyond its established role in energy production, research is exploring the diverse applications of succinic acid in various scientific fields:

Bio-based Production and Applications

Researchers are actively investigating methods for the sustainable production of succinic acid using microbial fermentation. This bio-based approach offers a promising alternative to traditional petroleum-derived methods, contributing to a more environmentally friendly chemical industry . Succinic acid itself serves as a valuable platform molecule for the production of various bio-based chemicals, including bioplastics, pharmaceuticals, and biofuels .

Potential Therapeutic Applications

Emerging research suggests potential therapeutic applications for succinic acid in various health conditions. Studies investigate its role in:

  • Sepsis: Succinic acid may help reduce inflammation and improve organ function in sepsis, a life-threatening condition caused by the body's response to an infection .
  • Cancer: Research suggests succinic acid might influence cancer cell metabolism and potentially act as a chemotherapeutic agent . However, further investigation is needed to understand its therapeutic potential.
  • Neurodegenerative diseases: Studies are exploring the potential neuroprotective effects of succinic acid in conditions like Parkinson's disease and Alzheimer's disease .

Cellular and Metabolic Research

Succinic acid plays a crucial role in cellular metabolism and signaling pathways. Research utilizes succinic acid to:

  • Investigate metabolic pathways: By studying how cells respond to increased or decreased succinic acid levels, researchers can gain insights into cellular metabolism and energy production .
  • Understand cellular response to stress: Studies explore how succinic acid accumulation under stress conditions, like hypoxia (low oxygen availability), affects cellular signaling and adaptation mechanisms .

Succinamic acid is a dicarboxylic acid monoamide derived from succinic acid, with the molecular formula C4H7NO3\text{C}_4\text{H}_7\text{NO}_3. It is characterized by the presence of an amide functional group, which distinguishes it from its parent compound, succinic acid. Succinamic acid appears as a white crystalline solid and is soluble in water, making it accessible for various

The specific mechanism of action of succinamic acid depends on the context. In some cases, it may act as a precursor to other metabolites within a cell []. Studies suggest it might also have signaling roles within organisms, potentially reflecting the cellular metabolic state. Further research is needed to fully elucidate its specific mechanisms in different biological systems.

  • Hydrolysis: Under acidic or basic conditions, succinamic acid can hydrolyze to yield succinic acid and ammonia.
  • Esterification: It can react with alcohols to form esters, a reaction that is facilitated by acidic catalysts.
  • Decarboxylation: Succinamic acid can undergo decarboxylation under certain conditions, leading to the formation of other organic compounds.
  • Condensation Reactions: The amide group allows for condensation reactions with various electrophiles, expanding its utility in organic synthesis .

Succinamic acid exhibits several biological activities:

  • Metabolic Role: It is involved in metabolic pathways as a metabolite, contributing to the energy production processes within cells.
  • Pharmacological Effects: Research suggests that succinamic acid may have potential therapeutic applications, including acting as a substrate for enzymes involved in the mitochondrial electron transport chain .
  • Antioxidant Properties: Some studies indicate that derivatives of succinamic acid may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

Succinamic acid can be synthesized through various methods:

  • Direct Amidation: Reacting succinic anhydride with ammonia or amines can yield succinamic acid directly.
  • Hydrolysis of Succinimide: Succinimide can be hydrolyzed to produce succinamic acid under acidic or basic conditions.
  • Biotechnological Approaches: Recent advancements have explored microbial fermentation processes using specific strains such as Escherichia coli to produce succinamic acid from renewable resources .

The applications of succinamic acid are diverse:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Agriculture: Serves as a precursor for fertilizers and agrochemicals.
  • Food Industry: Acts as a flavor enhancer and preservative due to its umami taste profile .
  • Polymer Production: Employed in the synthesis of biodegradable polymers and plastics .

Research on the interactions of succinamic acid has revealed its potential effects on various biological systems:

  • Enzyme Interactions: Studies have shown that succinamic acid acts as a substrate for enzymes such as succinate dehydrogenase, playing a crucial role in cellular respiration .
  • Drug Interactions: It has been investigated for its potential interactions with other pharmaceutical compounds, particularly those involved in metabolic pathways .
  • Toxicological Studies: Limited studies suggest that while generally safe, high concentrations may lead to irritative effects on mucous membranes and skin .

Succinamic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
Succinic AcidDicarboxylic AcidPlays a major role in the citric acid cycle; widely used industrially.
Maleic AcidDicarboxylic AcidUnsaturated compound used in polymer production; can form succinic acid upon hydrogenation.
Fumaric AcidDicarboxylic AcidIsomer of maleic acid; used in food industry as an acidity regulator.
Glutamic AcidAmino AcidFunctions as a neurotransmitter; contributes to protein synthesis.
Aspartic AcidAmino AcidInvolved in metabolism; serves as a precursor for other amino acids.

Uniqueness of Succinamic Acid

Succinamic acid's uniqueness lies primarily in its amide functional group, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This allows it to participate in specific biochemical pathways and synthetic processes that are not available to simpler acids like succinic or fumaric acids.

XLogP3

-1.2

UNII

W1VBK275PQ

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-32-4

Wikipedia

Succinamic acid

Dates

Modify: 2023-08-15

Explore Compound Types